molecular formula C20H17FN2O3 B448413 3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-1H-isochromen-1-one

3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-1H-isochromen-1-one

Cat. No.: B448413
M. Wt: 352.4g/mol
InChI Key: JGEFGDBDPJNYHO-UHFFFAOYSA-N
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Description

3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-1H-isochromen-1-one is a chemical compound with the molecular formula C17H21FN2O3 It is known for its unique structure, which includes a fluorophenyl group, a piperazine ring, and an isochromenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-1H-isochromen-1-one typically involves the reaction of 4-(4-fluorophenyl)piperazine with isochromenone derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product, such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-1H-isochromen-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-1H-isochromen-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-1H-isochromen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological system and the target molecule involved .

Comparison with Similar Compounds

Similar Compounds

    4-(4-fluorophenyl)piperazine: A related compound with a similar piperazine ring and fluorophenyl group.

    Isochromenone derivatives: Compounds with a similar isochromenone moiety but different substituents.

    Fluorinated piperazines: Compounds with a piperazine ring and fluorine substituents.

Uniqueness

3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-1H-isochromen-1-one is unique due to its combination of a fluorophenyl group, a piperazine ring, and an isochromenone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C20H17FN2O3

Molecular Weight

352.4g/mol

IUPAC Name

3-[4-(4-fluorophenyl)piperazine-1-carbonyl]isochromen-1-one

InChI

InChI=1S/C20H17FN2O3/c21-15-5-7-16(8-6-15)22-9-11-23(12-10-22)19(24)18-13-14-3-1-2-4-17(14)20(25)26-18/h1-8,13H,9-12H2

InChI Key

JGEFGDBDPJNYHO-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4C(=O)O3

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4C(=O)O3

Origin of Product

United States

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